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Compound of Interest

Compound Name: PBT434 mesylate

Cat. No.: B15607247

An In-depth Analysis of the Chemical Properties, Mechanism of Action, and Preclinical and
Clinical Development of a Promising Neuroprotective Agent.

Introduction

PBT434 mesylate, also known as ATH434, is an orally bioavailable, blood-brain barrier-
penetrant small molecule that has emerged as a promising therapeutic candidate for
neurodegenerative disorders, particularly synucleinopathies such as Parkinson's disease and
Multiple System Atrophy (MSA).[1][2] This technical guide provides a comprehensive overview
of the chemical properties, mechanism of action, and the preclinical and clinical data
supporting the development of PBT434 mesylate.

Chemical and Physicochemical Properties

PBT434 is a quinazolinone derivative.[3][4] The mesylate salt form enhances its
pharmaceutical properties.
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Property Value Source
5,7-dichloro-2-
ethylamino)methyl)-8-
Chemical Name ((ethy ) Y [5]

hydroxy-3-methylquinazolin-

4(3H)-one methanesulfonate

Molecular Formula C13H17CI2N30sS [3]
Molecular Weight 398.3 g/mol [3]
Predicted Water Solubility 0.261 mg/mL [5]
Predicted logP 1.71 [5]

Mechanism of Action: A Novel Approach to
Neuroprotection

PBT434 mesylate employs a multi-faceted mechanism of action centered on its ability to act
as a moderate-affinity iron chelator and chaperone.[4][6] This property allows it to modulate the
pathological accumulation of iron in the brain, a key feature in several neurodegenerative
diseases, without disrupting normal iron homeostasis.[7][8]

The core mechanism involves:

e Inhibition of Iron-Mediated Redox Activity: PBT434 inhibits the production of toxic reactive
oxygen species (ROS), such as hydrogen peroxide (H202), generated by redox-active iron.

[4119]

« Inhibition of a-Synuclein Aggregation: Iron is known to promote the aggregation of a-
synuclein, a key pathological hallmark of Parkinson's disease and MSA. PBT434, by
chelating iron, directly inhibits this iron-mediated aggregation process.[1][2]

» Redistribution of Labile Iron: PBT434 is not a strong iron chelator that depletes systemic iron.
Instead, it is believed to redistribute labile iron within the brain, moving it from areas of
pathological accumulation to where it can be safely stored or utilized.[6][7]
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The following diagram illustrates the proposed mechanism of action of PBT434 mesylate in

preventing neurodegeneration.
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Caption: Proposed mechanism of action of PBT434 mesylate.

Preclinical Studies

An extensive preclinical program has demonstrated the neuroprotective effects of PBT434

mesylate in various in vitro and in vivo models of neurodegeneration.

In Vitro Studies

Assay

Key Findings

Metal Binding Affinity (Kd)

Fe(lll): ~10-1° MCu(ll): ~10~2° MFe(ll): ~10-5
MZn(1l): ~10-7 M[9]

Inhibition of Iron-Mediated Redox Activity

Significantly inhibited H202 production by iron.
[°]

a-Synuclein Aggregation Assay

Significantly reduced the rate of iron-mediated

a-synuclein aggregation.[9]
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In Vivo Studies

PBT434 has been evaluated in rodent and non-human primate models of Parkinson's disease

and MSA.

Animal Model

Dosing

Key Findings

6-OHDA Mouse Model of

Parkinson's Disease

30 mg/kg/day, oral gavage

Preserved up to 75% of
substantia nigra pars

compacta (SNpc) neurons.[9]

MPTP Mouse Model of

Parkinson's Disease

3, 10, 30, and 80 mg/kg/day,

oral gavage

Dose-dependent preservation
of SNpc neurons and improved

motor performance.[10]

MPTP Macaque Model of

Parkinson's Disease

3 and 10 mg/kg/day, oral

Improved or stabilized motor

scores.[11]

PLP-a-syn Transgenic Mouse
Model of MSA

3, 10, or 30 mg/kg/day in food
for 4 months

Reduced oligomeric and urea-
soluble a-synuclein
aggregation, reduced glial cell
inclusions, and preserved
SNpc neurons.[12]

Clinical Trials

PBT434 mesylate (ATH434) has progressed to clinical development, with completed Phase 1

studies and ongoing Phase 2 trials.

Phase 1 Studies

A Phase 1 trial in healthy adult and elderly volunteers demonstrated that PBT434 was safe and

well-tolerated.[13] The pharmacokinetic profile supports twice-daily dosing.[6]

Single Ascending Dose Pharmacokinetic Parameters:
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Dose Cmax (ng/mL) Tmax (hours) AUCInf (ngehr/mL)
50 mg 493.3 1.0-1.25 896.7
100 mg 802.7 1.0-1.25 1587
300 mg 2978 1.0-1.25 6494

Data from a study in healthy volunteers.[3]

Phase 2 Studies

Two Phase 2 clinical trials are currently evaluating the efficacy and safety of ATH434 in patients
with Multiple System Atrophy (MSA).

o ATH434-201: A randomized, double-blind, placebo-controlled trial in patients with early-stage
MSA. The primary endpoint is the change in brain iron content.[1][13]

o ATH434-202: An open-label biomarker study in patients with more advanced MSA.[14]

Interim results from the open-label Phase 2 trial have shown that ATH434 was well-tolerated.
[14] After six months of treatment, 43% of participants showed improvement on the Unified
Multiple System Atrophy Rating Scale.[14]

Experimental Protocols
In Vitro Inhibition of Iron-Mediated Redox Activity

This assay evaluates the ability of PBT434 to inhibit the generation of hydrogen peroxide
(H2032) by redox-active iron.

Methodology:
e Prepare a reaction mixture containing Fe(ll)-citrate in an aerated buffer.
e Add dopamine as a reducing agent to initiate the redox reaction.

e Introduce PBT434 or a vehicle control to the reaction mixture.
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 Incubate the mixture for a defined period.

e Measure the production of H202 using a suitable fluorometric or colorimetric assay, such as
the dichlorofluorescein (DCF) assay.[9]

Prepare Fe(ll)-citrate
in aerated buffer
( Add Dopamine )
( Add PBT434 or Vehicle )

Measure H202 Production
(e.g., DCF assay)

Click to download full resolution via product page

Caption: Experimental workflow for the in vitro redox activity assay.

In Vitro a-Synuclein Aggregation Assay

This assay assesses the effect of PBT434 on the iron-mediated aggregation of a-synuclein.
Methodology:
o Purify recombinant a-synuclein protein.

e Prepare a reaction mixture containing a-synuclein monomers.
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Induce aggregation by adding an iron salt (e.g., iron nitrate).

Add PBT434 or a vehicle control to the mixture.

Incubate the mixture with agitation.

Monitor the aggregation kinetics over time by measuring the fluorescence of an amyloid-
binding dye, such as Thioflavin T (ThT).[15][16]
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Caption: Experimental workflow for the a-synuclein aggregation assay.

In Vivo MPTP Mouse Model of Parkinson's Disease

This widely used animal model recapitulates some of the key pathological features of
Parkinson's disease.
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Methodology:
¢ Acclimatize adult male C57BL/6 mice to the housing conditions.

o Administer the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) via
intraperitoneal injection to induce a lesion of the dopaminergic neurons in the substantia
nigra.[17]

e Following MPTP administration (e.g., 24 hours later), begin daily oral gavage treatment with
PBT434 or a vehicle control.[10]

» Continue treatment for a specified duration (e.g., 21 days).
e Assess motor function using behavioral tests such as the pole test or rotarod test.

o At the end of the study, sacrifice the animals and perform histological analysis of the brains
to quantify the number of surviving dopaminergic neurons in the substantia nigra.[9]
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Caption: Experimental workflow for the MPTP mouse model.
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Conclusion

PBT434 mesylate is a novel, orally bioavailable neuroprotective agent with a unique
mechanism of action that targets pathological iron accumulation and a-synuclein aggregation.
Extensive preclinical studies have demonstrated its efficacy in relevant animal models of
Parkinson's disease and MSA. The promising safety and pharmacokinetic profile observed in
Phase 1 clinical trials, coupled with encouraging early signals of efficacy in Phase 2,
underscore the potential of PBT434 as a disease-modifying therapy for synucleinopathies.
Further clinical investigation is warranted to fully elucidate its therapeutic benefits in this patient
population.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9028676/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9028676/
https://alteritytherapeutics.com/pipeline/
https://smallcaps.com.au/article/alterity-therapeutics-ath434-trial-improved-outcomes-msa-patients
https://smallcaps.com.au/article/alterity-therapeutics-ath434-trial-improved-outcomes-msa-patients
https://pmc.ncbi.nlm.nih.gov/articles/PMC5372494/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5372494/
https://www.abcam.com/en-us/technical-resources/protocols/alpha-synuclein-assay
https://pubmed.ncbi.nlm.nih.gov/17401348/
https://pubmed.ncbi.nlm.nih.gov/17401348/
https://www.benchchem.com/product/b15607247#understanding-the-chemical-properties-of-pbt434-mesylate
https://www.benchchem.com/product/b15607247#understanding-the-chemical-properties-of-pbt434-mesylate
https://www.benchchem.com/product/b15607247#understanding-the-chemical-properties-of-pbt434-mesylate
https://www.benchchem.com/product/b15607247#understanding-the-chemical-properties-of-pbt434-mesylate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15607247?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15607247?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

